2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

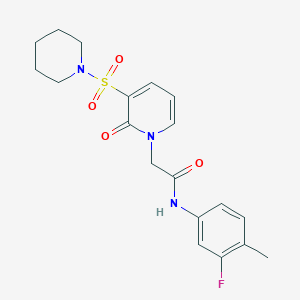

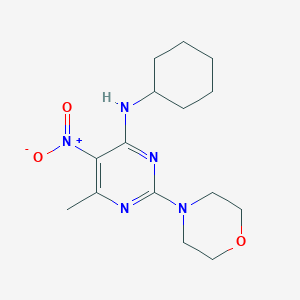

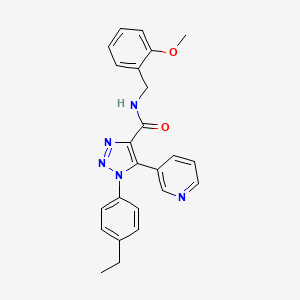

“2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the partial oxidation of 3,4-bis (4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with 35% H2O2 in concentrated H2SO4 .

Molecular Structure Analysis

The molecular formula of “2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” is C4H5N3O3 . Its average mass is 143.101 Da and its monoisotopic mass is 143.033096 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 392.5±50.0 °C at 760 mmHg, and a flash point of 191.2±30.1 °C . It has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

- Its structural similarity to another heterocyclic energetic compound, 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF), suggests that ANFF-1 could serve as an alternative to BNFF in certain weapon applications .

- 1,2,4-oxadiazole derivatives, including ANFF-1, have shown significant anti-cancer activity against human cancer cell lines. Their potential in cancer therapy is an exciting avenue for further exploration .

- ANFF-1 may possess anti-inflammatory and analgesic effects. Investigating its mechanisms of action and potential therapeutic applications in pain management is crucial .

- The 1,2,5-oxadiazole scaffold, to which ANFF-1 belongs, has demonstrated antimicrobial and antiparasitic properties. Researchers should explore its efficacy against specific pathogens and parasites .

- ANFF-1’s bioisosteric potential could be harnessed for designing novel drugs with improved properties .

Secondary Explosive and Oxidizer

Anticancer Activity

Anti-Inflammatory and Analgesic Properties

Antimicrobial and Antiparasitic Activity

Bioisosteric Potential in Medicinal Chemistry

Material Chemistry and Agricultural Applications

Future Directions

The future directions for “2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential, given the diverse biological activities of oxadiazole derivatives . Additionally, their potential as high-energy molecules could be explored .

Mechanism of Action

Target of Action

Oxadiazole derivatives have been known to interact with a variety of biological targets .

Mode of Action

It’s worth noting that oxadiazoles, in general, are known for their versatility in drug discovery due to their hydrogen bond acceptor properties . This allows them to interact effectively with various biological targets.

Biochemical Pathways

Oxadiazole derivatives have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . This suggests that they may interact with biochemical pathways related to these biological processes.

Pharmacokinetics

The compound has a molecular weight of 184156, a density of 18±01 g/cm3, and a LogP value of 066 . These properties can influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its rate of excretion.

Result of Action

Oxadiazole derivatives have been reported to possess a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

Factors such as ph can influence the yield of similar compounds , suggesting that environmental conditions could potentially affect the action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid.

properties

IUPAC Name |

2-(4-amino-1,2,5-oxadiazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-4-2(1-3(8)9)6-10-7-4/h1H2,(H2,5,7)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUURKRCUNDGXDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NON=C1N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone](/img/structure/B2417383.png)

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)